molecular formula C12H16O4 B1345609 Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate CAS No. 61292-90-8

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate

Cat. No.: B1345609
CAS No.: 61292-90-8
M. Wt: 224.25 g/mol
InChI Key: XFJQZDADXNOFTQ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate, also known as ethyl hydroferulate, is an organic compound with the molecular formula C12H16O4. It is a derivative of ferulic acid and is characterized by the presence of a hydroxy group and a methoxy group on the phenyl ring, along with an ethyl ester group.

Mechanism of Action

Target of Action

Related compounds have been shown to interact with various receptors, playing a crucial role in metabolic processes .

Mode of Action

It’s possible that it may interact with its targets, leading to changes in cellular processes. More research is needed to fully understand this interaction .

Biochemical Pathways

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate: is thought to be involved in various biochemical pathways. It’s a metabolite produced by the gut microbiota through the conversion of 4‐hydroxy‐3‐methoxycinnamic acid (HMCA), which is a widely distributed hydroxycinnamic acid‐derived metabolite found abundantly in plants .

Pharmacokinetics

Related compounds have been shown to cross the blood-brain barrier, suggesting potential bioavailability .

Result of Action

Related compounds have been associated with anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the gut microbiota plays a significant role in its metabolism . More research is needed to understand how other environmental factors might influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate can be synthesized through several methods. One common synthetic route involves the esterification of 3-(4-hydroxy-3-methoxyphenyl)propionic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate can be compared with other similar compounds such as:

Properties

IUPAC Name

ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-3-16-12(14)7-5-9-4-6-10(13)11(8-9)15-2/h4,6,8,13H,3,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJQZDADXNOFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210182
Record name Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61292-90-8
Record name Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61292-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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